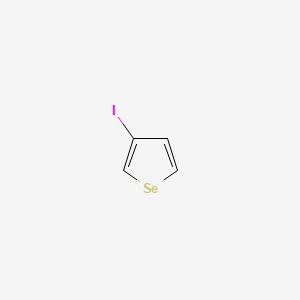

Selenophene, 3-iodo-

Description

Significance of Selenophene (B38918) Derivatives in Contemporary Organic Synthesis

Selenophenes, a class of selenium-containing heterocyclic compounds, have garnered considerable attention in modern organic chemistry. mdpi.comresearchgate.netontosight.ai Their unique electronic properties, stemming from the presence of the selenium atom, make them valuable components in various scientific and technological fields. ontosight.ai Selenophene derivatives are integral to the development of advanced materials and have shown significant promise in medicinal chemistry. mdpi.comchim.it

In materials science, these compounds are crucial building blocks for organic electronics. They are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and thin-film transistors. mdpi.comchim.it The incorporation of the selenophene moiety can influence the electronic and photophysical properties of materials, leading to enhanced performance. researchgate.netresearchgate.net

From a medicinal chemistry perspective, the selenophene scaffold is found in a variety of molecules with a wide range of biological activities. mdpi.comresearchgate.net Research has indicated their potential as anticancer, antioxidant, anti-inflammatory, antimicrobial, anticonvulsant, and antinociceptive agents. mdpi.comontosight.aichim.itresearchgate.net The ability to functionalize the selenophene ring allows for the synthesis of diverse molecular architectures, enabling the exploration of their therapeutic potential. ontosight.aiontosight.ai

Overview of Halogenated Selenophenes as Key Synthetic Intermediates

Among the various derivatives, halogenated selenophenes stand out as exceptionally versatile synthetic intermediates. chim.it The introduction of a halogen atom, such as iodine, onto the selenophene ring provides a reactive "handle" for further chemical transformations. This is particularly true for Selenophene, 3-iodo-, which serves as a pivotal precursor for constructing more complex molecular structures.

The carbon-iodine bond in 3-iodoselenophene is readily activated for participation in a multitude of transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki, Sonogashira, Negishi, and Ullmann coupling reactions. mdpi.comacs.org Through these methods, the iodine atom can be substituted with various organic groups, including aryl, alkynyl, and alkyl moieties, thereby allowing for the systematic construction of highly functionalized selenophene derivatives. acs.orgnih.govthieme-connect.com This reactivity makes 3-iodoselenophene and other halogenated selenophenes indispensable tools for chemists in the synthesis of novel organic materials and potential pharmaceutical agents. nih.govresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Selenophene, 3-iodo-

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ISe | chemsrc.com |

| Molecular Weight | 256.93 g/mol | chemsrc.com |

| CAS Number | 18168-61-1 | molaid.comhabitablefuture.org |

Table 2: Reactivity and Synthetic Applications of Selenophene, 3-iodo-

| Reaction Type | Reagents/Catalysts | Product Type | Source(s) |

| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | 3-Arylselenophenes | mdpi.comthieme-connect.com |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI | 3-Alkynylselenophenes | mdpi.comnih.gov |

| Ullmann Coupling | Alcohols or Thiols, CuI | 3-Alkoxy/Thio-selenophenes | acs.orgnih.gov |

| Negishi Coupling | Organozinc reagents, Pd catalyst | 3-Alkyl/Aryl-selenophenes | mdpi.com |

| Metal-Halogen Exchange | n-Butyllithium (n-BuLi), followed by electrophiles (e.g., aldehydes) | 3-Lithio-selenophene intermediate, leading to functionalized selenophenes (e.g., secondary alcohols) | acs.orgnih.gov |

Properties

CAS No. |

18168-61-1 |

|---|---|

Molecular Formula |

C4H3ISe |

Molecular Weight |

256.94 g/mol |

IUPAC Name |

3-iodoselenophene |

InChI |

InChI=1S/C4H3ISe/c5-4-1-2-6-3-4/h1-3H |

InChI Key |

GAAVLFWNOZQEHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C=C1I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodoselenophene

Electrophilic Cyclization Strategies

Electrophilic cyclization represents a powerful and widely employed strategy for the synthesis of various heterocyclic compounds, including selenophenes. nih.gov This approach typically involves the reaction of an acyclic precursor containing a selenium atom and a π-system with an electrophilic species. nih.gov The intramolecular cyclization is initiated by the attack of the π-system on the electrophile, followed by the nucleophilic participation of the selenium atom to close the ring. In the context of 3-iodoselenophene synthesis, iodine-based reagents are the electrophiles of choice, leading to the direct incorporation of an iodine atom at the 3-position of the selenophene (B38918) ring. rsc.org

Iodine-Mediated Cyclization of Selenoenynes

A prominent and effective method for the synthesis of 3-iodoselenophenes is the iodine-mediated electrophilic cyclization of (Z)-selenoenynes. acs.orgacs.org This reaction proceeds under mild conditions and provides good to excellent yields of the desired 3-substituted selenophenes. acs.orgnih.gov The (Z)-selenoenyne precursors are typically prepared by the reaction of a 1,3-butadiyne with an appropriate diorganoyl diselenide in the presence of a reducing agent like sodium borohydride. acs.org

The proposed mechanism for the iodine-mediated cyclization of selenoenynes commences with the formation of an iodonium (B1229267) intermediate. nih.govmdpi.com This is followed by a regioselective 5-endo-dig intramolecular nucleophilic attack of the selenium atom on the carbon-carbon triple bond. nih.govrsc.org This key step results in the formation of a cyclic selenonium intermediate. nih.gov Subsequent elimination of a proton and rearrangement leads to the formation of the aromatic 3-iodoselenophene ring. A critical step in this process is the trapping of an allylic cation intermediate by nucleophiles present in the reaction medium, which is crucial for the preparation of the desired selenophenes. rsc.org

The outcome of the iodine-mediated cyclization of selenoenynes is significantly influenced by the nature of the solvent and the structure of the selenoenyne itself. acs.orgnih.gov The choice of nucleophile is also a critical factor that can direct the reaction towards the formation of either 3-iodoselenophenes or 3-organoselenyl-selenophenes. rsc.org For instance, the reaction of selenoenynes with iodine in the presence of nucleophiles such as methanol or ethanol can lead to the formation of the corresponding 3-alkoxyselenophenes in good yields. mdpi.com The reaction conditions, including temperature and the choice of electrophile (e.g., I2 or ICl), also play a crucial role in determining the efficiency and selectivity of the cyclization. acs.orgnih.gov

Table 1: Influence of Nucleophile and Electrophile on the Cyclization of (Z)-Selenoenynes

| Entry | Selenoenyne | Electrophile | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2a | I2 | - | 3-Iodo-2,5-diphenylselenophene | 85 |

| 2 | 2a | ICl | - | 3-Iodo-2,5-diphenylselenophene | 90 |

| 3 | 35a | I2 | MeOH | 3-Methoxy-2,5-diphenylselenophene | 83 |

| 4 | 35a | I2 | EtOH | 3-Ethoxy-2,5-diphenylselenophene | 72 |

| 5 | 35a | PhSeBr | - | 3-(Phenylselanyl)-2,5-diphenylselenophene | 54 |

The regioselectivity of the iodine-mediated cyclization of selenoenynes is a key feature of this synthetic strategy, consistently yielding 3-iodoselenophenes through a 5-endo-dig cyclization pathway. nih.gov This regiochemical outcome is governed by the preferential intramolecular attack of the selenium nucleophile on the internal carbon of the alkyne, which has been activated by the electrophilic iodine species. rsc.org This specific mode of cyclization ensures the formation of the five-membered selenophene ring with the iodine substituent at the desired 3-position.

Cyclization of Propargyl Alcohols Bearing Organoselenium Moieties

An alternative approach to 3-substituted selenophenes involves the I2-promoted electrophilic cyclization of butylselanyl propargyl alcohols. nih.govmdpi.com This method provides a direct route to 3-iodoselenophenes under mild reaction conditions, typically in dichloromethane (DCM) at 40 °C. nih.govmdpi.com The reaction is tolerant of various substituents on the phenyl group attached to the carbon-carbon triple bond of the propargyl alcohol. nih.gov The mechanism is believed to proceed through a similar pathway involving the formation of an iodonium intermediate followed by intramolecular cyclization and dehydration to afford the aromatic selenophene ring. mdpi.com The position of the nucleophilic hydroxyl group is crucial for the aromatization and formation of the selenophene ring. nih.gov

Table 2: Synthesis of 3-Iodoselenophenes from Butylselanyl Propargyl Alcohols

| Entry | Substrate | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 38a (R = H) | 1 | 39a | 85 |

| 2 | 38b (R = 4-Me) | 1.5 | 39b | 88 |

| 3 | 38c (R = 4-OMe) | 1.5 | 39c | 90 |

| 4 | 38d (R = 4-Cl) | 2 | 39d | 82 |

| 5 | 38e (R = 4-Br) | 2 | 39e | 80 |

Intramolecular Electrophilic Cyclization of 3-Organoselanyl-2-alkynylindoles

A more specialized application of this methodology is the intramolecular electrophilic cyclization of 3-organoselanyl-2-alkynylindoles, which leads to the synthesis of 3-iodo-selenophene-fused indoles. researchgate.netmdpi.com This protocol utilizes iodine in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net The reaction is versatile, accommodating various substituents on the aryl group of the alkyne, including electron-donating, electron-withdrawing, and sterically demanding groups. researchgate.net This method provides an efficient route to complex heterocyclic systems containing both selenophene and indole moieties. mdpi.com

Table 3: Synthesis of 3-Iodo-selenophene-fused Indoles

| Entry | Substrate (Alkynylindole) | R Group | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 147a | Phenyl | 148a | 89 |

| 2 | 147b | 4-Methylphenyl | 148b | 85 |

| 3 | 147c | 4-Methoxyphenyl | 148c | 82 |

| 4 | 147d | 4-Chlorophenyl | 148d | 78 |

| 5 | 147e | Naphthyl | 148e | 75 |

Cyclization of Diynols with Diselenides and Halogen Sources

A notable method for the synthesis of iodinated selenophenes involves the cyclization of diynols with diselenides in the presence of a halogen source. Research has demonstrated that the reaction of diynols with dibutyl diselenide and a halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), can lead to the formation of halogenated selenophenes in moderate to excellent yields. The choice of the halogen source has been found to directly influence the regioselectivity of the reaction.

In a study focusing on the synthesis of 4-iodoselenophenes, the reaction of symmetrical diynols with dibutyl diselenide and iodine in dichloromethane (DCM) at room temperature afforded the desired products in high yields. nih.gov For instance, diynols with electron-donating or neutral substituents on the aromatic ring reacted swiftly, producing the corresponding 4-iodoselenophenes in yields as high as 98%. nih.gov Conversely, substrates with electron-withdrawing groups exhibited lower reactivity, requiring longer reaction times. nih.gov The use of an unsymmetrical diynol in this reaction resulted in the regioselective formation of a single isomer, suggesting that steric and electronic factors play a crucial role in directing the cyclization. nih.gov

The proposed mechanism for this transformation involves the initial reaction of the diynol with the electrophilic selenium species generated in situ, followed by an intramolecular cyclization to form a dihydroselenophene intermediate. Subsequent aromatization of this intermediate leads to the final iodinated selenophene product.

| Starting Material (Diynol) | Halogen Source | Product | Yield (%) | Reaction Time |

| Symmetrical Diynol (R = H) | I₂ | 4-Iodoselenophene derivative | 98 | Short |

| Symmetrical Diynol (R = 4-MeO) | I₂ | 4-Iodoselenophene derivative | 84 | Short |

| Symmetrical Diynol (R = 4-Cl) | I₂ | 4-Iodoselenophene derivative | 74 | 12 h |

| Unsymmetrical Diynol | I₂ | 4-Iodoselenophene derivative | 63 | 45 min |

Dehydrogenation Approaches

Post-Cyclization Aromatization of Dihydroselenophenes to 3-Iodoselenophenes

The formation of the aromatic selenophene ring from a dihydroselenophene precursor is a critical step in several synthetic routes to 3-iodoselenophene. This aromatization process often occurs as the final step following an initial cyclization reaction.

A proposed mechanism for the synthesis of 3-iodoselenophenes from butylselanyl propargyl alcohols highlights this process. nih.gov The reaction, promoted by iodine, is thought to proceed through the formation of a 2,3-dihydroselenophene selenonium salt intermediate. nih.gov The subsequent removal of the butyl group from the selenium atom by an iodide anion yields a 2,3-dihydroselenophene. This intermediate then undergoes aromatization to furnish the final 3-iodoselenophene product. nih.gov

In some cases, the aromatization of the dihydroselenophene intermediate is facilitated by the presence of an oxidant, such as atmospheric oxygen. For instance, the synthesis of certain 3-haloselenophenes involves an oxygen-promoted oxidation of a dihydroselenophene intermediate. nih.gov This process is believed to occur through hydroperoxide intermediates, leading to the aromatic selenophene. nih.gov

Green Chemistry and Metal-Free Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. This has led to the exploration of green chemistry and metal-free protocols for the synthesis of heterocyclic compounds like 3-iodoselenophene.

Oxone®-Promoted Reactions in Selenophene Synthesis

Oxone®, a stable and inexpensive solid oxidant, has emerged as a valuable reagent in green synthetic chemistry. nih.gov It is a triple salt with the active component being potassium peroxymonosulfate (KHSO₅). Oxone® has been successfully employed to promote the synthesis of selenophenes through the electrophilic cyclization of various substrates. nih.gov

One such application is the transition-metal-free synthesis of 3,4-bis(butylselanyl)selenophenes and 3-(butylselanyl)-4-alkoxyselenophenes. nih.gov This method involves the 5-endo-dig electrophilic cyclization of 1,3-diynes, where Oxone® is used to generate the electrophilic organoselenium species in situ from dibutyl diselenide. nih.gov The reaction is carried out under relatively mild conditions, and the selectivity of the reaction can be controlled by the choice of solvent and the amount of diselenide used. nih.gov For example, using acetonitrile as the solvent favors the formation of 3,4-bis(butylselanyl)selenophenes, while employing aliphatic alcohols as both solvent and nucleophile leads to 3-(butylselanyl)-4-alkoxyselenophenes. nih.gov

This Oxone®-promoted methodology offers a greener alternative to traditional methods that often rely on transition metal catalysts, thus avoiding the associated costs and environmental concerns of metal waste. nih.gov

| Substrate | Diselenide | Solvent | Product | Yield (%) |

| 1,3-Diyne | Dibutyl diselenide | Acetonitrile | 3,4-Bis(butylselanyl)selenophene | 40-78 |

| 1,3-Diyne | Dibutyl diselenide | Aliphatic Alcohol | 3-(Butylselanyl)-4-alkoxyselenophene | 15-80 |

Reactivity and Advanced Functionalization of 3 Iodoselenophene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and selectivity. libretexts.org In the context of 3-iodoselenophene, these reactions facilitate the introduction of a wide array of functional groups at the 3-position of the selenophene (B38918) ring. Both palladium and copper-based catalytic systems have been successfully employed, each offering distinct advantages in terms of substrate scope and reaction conditions. nih.govrsc.org

Palladium catalysis is a dominant force in cross-coupling chemistry due to its high efficiency, functional group tolerance, and the predictability of its catalytic cycles. libretexts.orgrsc.org For 3-iodoselenophene, palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly well-established, providing reliable routes to 3-aryl- and 3-alkynylselenophenes, respectively. nih.govthieme-connect.com

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, specifically for creating biaryl structures. d-nb.infoorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as an arylboronic acid, with an organic halide. thieme-connect.com

The reaction of 3-iodoselenophenes with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst. thieme-connect.comthieme-connect.de Studies have shown that both electron-donating and electron-withdrawing substituents on the arylboronic acid are well-tolerated, leading to the corresponding 3-arylselenophenes in moderate to good yields. thieme-connect.comresearchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions. thieme-connect.com For instance, the use of palladium(II) acetate (B1210297) [Pd(OAc)2] as a catalyst in combination with a base like potassium phosphate (B84403) (K3PO4) in a solvent system of 1,2-dimethoxyethane (B42094) (DME) and water has proven effective. thieme-connect.com

Table 1: Suzuki-Miyaura Coupling of 2,5-diphenyl-3-iodoselenophene with Various Arylboronic Acids thieme-connect.com

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | p-Tolylboronic acid | 2,5-Diphenyl-3-(p-tolyl)selenophene | 95 |

| 2 | Phenylboronic acid | 2,3,5-Triphenylselenophene | 88 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2,5-diphenylselenophene | 92 |

| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2,5-diphenylselenophene | 85 |

| 5 | 3-Nitrophenylboronic acid | 3-(3-Nitrophenyl)-2,5-diphenylselenophene | 78 |

Reaction Conditions: 2,5-Diphenyl-3-iodoselenophene (0.25 mmol), arylboronic acid (0.35 mmol), Pd(OAc)2 (5 mol%), K3PO4 (1.2 mmol), DME (2.5 mL), H2O (0.6 mL), reflux, 15 h.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org

3-Iodoselenophene derivatives readily participate in Sonogashira coupling reactions with a variety of terminal alkynes. nih.gov This method allows for the direct introduction of an alkynyl moiety at the 3-position of the selenophene ring, yielding 3-alkynylselenophenes. nih.gov The reaction conditions are generally mild, and both copper-cocatalyzed and copper-free protocols have been developed. nih.govorganic-chemistry.org A common catalytic system involves a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], often in the presence of a copper(I) salt like copper(I) iodide (CuI) and an amine base such as triethylamine (B128534) (Et3N). libretexts.orgwikipedia.org

Table 2: Sonogashira Coupling of 3-Iodoselenophenes with Terminal Alkynes nih.gov

| Entry | 3-Iodoselenophene | Terminal Alkyne | Product | Yield (%) |

| 1 | 2,5-Diphenyl-3-iodoselenophene | Phenylacetylene | 3-(Phenylethynyl)-2,5-diphenylselenophene | 85 |

| 2 | 2-Butyl-5-phenyl-3-iodoselenophene | 1-Hexyne | 2-Butyl-3-(hex-1-yn-1-yl)-5-phenylselenophene | 78 |

| 3 | 2,5-Diphenyl-3-iodoselenophene | 1-Octyne | 3-(Oct-1-yn-1-yl)-2,5-diphenylselenophene | 82 |

| 4 | 2-Butyl-5-phenyl-3-iodoselenophene | (Trimethylsilyl)acetylene | 2-Butyl-5-phenyl-3-((trimethylsilyl)ethynyl)selenophene | 90 |

Reaction Conditions: 3-Iodoselenophene (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N (2.0 mL), THF (5.0 mL), rt, 4-6 h.

While palladium catalysts are prevalent, copper-catalyzed cross-coupling reactions offer a valuable and often more economical alternative. rsc.org Copper catalysis is particularly known for its utility in forming carbon-heteroatom bonds and has a long history in the form of the Ullmann reaction. rsc.orgwikipedia.org

The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.orgorganic-chemistry.org Modern "Ullmann-type" reactions encompass a broader range of transformations, including the formation of carbon-nitrogen and carbon-oxygen bonds, often under milder conditions with the use of ligands. rsc.orgacs.org

3-Iodoselenophene can undergo Ullmann-type couplings. For example, the copper-catalyzed coupling with alcohols has been demonstrated as a viable method for the synthesis of 3-alkoxyselenophenes. nih.gov These reactions typically require a copper(I) catalyst, a base, and often a ligand to facilitate the coupling. rsc.orgacs.org

Table 3: Ullmann-Type Coupling of 2,5-Diphenyl-3-iodoselenophene with Alcohols nih.gov

| Entry | Alcohol | Product | Yield (%) |

| 1 | Methanol | 3-Methoxy-2,5-diphenylselenophene | 75 |

| 2 | Ethanol | 3-Ethoxy-2,5-diphenylselenophene | 72 |

| 3 | Propan-1-ol | 2,5-Diphenyl-3-propoxyselenophene | 68 |

Reaction Conditions: 2,5-Diphenyl-3-iodoselenophene (1.0 mmol), alcohol (excess), CuI (10 mol%), K2CO3 (2.0 mmol), 110 °C, 24 h.

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful tool for carbon-carbon bond formation, notable for its high functional group tolerance and the reactivity of organozinc reagents. wikipedia.org

3-Iodoselenophene derivatives have been shown to be versatile substrates for Negishi cross-coupling reactions. This methodology allows for the coupling with various organozinc reagents, including alkyl-, aryl-, and vinylzinc species, to afford the corresponding 3-substituted selenophenes in good yields. researchgate.netdntb.gov.ua120.55.56 The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4.

Table 4: Negishi Cross-Coupling of 3-Iodoselenophenes with Organozinc Reagents

| Entry | 3-Iodoselenophene | Organozinc Reagent | Product | Yield (%) |

| 1 | 2-Phenyl-3-iodoselenophene | Phenylzinc chloride | 2,3-Diphenylselenophene | 85 |

| 2 | 2-Butyl-3-iodoselenophene | Ethylzinc chloride | 2-Butyl-3-ethylselenophene | 76 |

| 3 | 2-Phenyl-3-iodoselenophene | Vinylzinc bromide | 2-Phenyl-3-vinylselenophene | 72 |

General Reaction Conditions: 3-Iodoselenophene (1.0 mmol), organozinc reagent (1.2 mmol), Pd(PPh3)4 (5 mol%), THF, rt to reflux.

Extension to Diverse Substrates for Cross-Coupling

The versatility of 3-iodoselenophene as a building block is significantly enhanced by its participation in various palladium-catalyzed cross-coupling reactions. These methods provide powerful and adaptable tools for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the selenophene core. thieme-connect.comlibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, has been successfully applied to 3-iodoselenophenes. wikipedia.orglibretexts.org Studies have demonstrated that 3-iodoselenophenes can be coupled with a variety of arylboronic acids. thieme-connect.comresearchgate.net These reactions typically proceed under mild conditions, catalyzed by palladium salts like palladium(II) acetate (Pd(OAc)₂), in the presence of a base such as potassium phosphate (K₃PO₄). thieme-connect.comthieme-connect.de The reaction accommodates arylboronic acids with electron-donating, electron-withdrawing, and neutral substituents, leading to the formation of 3-arylselenophenes in moderate to good yields. thieme-connect.com The scope extends to alkyl-substituted 3-iodoselenophenes, further broadening the utility of this method. thieme-connect.comresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting a vinyl or aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org 3-Iodoselenophene is a competent substrate for this transformation, allowing for the introduction of various alkynyl groups. nih.govacs.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI). nih.govresearchgate.net The successful coupling of 3-iodoselenophene with terminal alkynes provides access to 3-alkynylselenophenes, which are valuable intermediates for more complex molecular architectures. nih.govacs.org

Stille Coupling: The Stille coupling involves the reaction of an organohalide with an organotin reagent, catalyzed by palladium. libretexts.orgpsu.edu This reaction is known for its tolerance of a wide variety of functional groups. ikm.org.my While less commonly cited specifically for 3-iodoselenophene compared to Suzuki or Sonogashira couplings, the principles of Stille coupling are broadly applicable to aryl halides, suggesting its utility for functionalizing the 3-position of the selenophene ring. libretexts.orgikm.org.my

Ullmann Coupling: Copper-catalyzed Ullmann-type reactions have also been employed to functionalize 3-iodoselenophene. nih.govacs.org These reactions are particularly useful for forming carbon-heteroatom bonds, such as coupling with alcohols to yield ether linkages. nih.govacs.org

The ability to employ this diverse range of cross-coupling reactions underscores the importance of 3-iodoselenophene as a versatile platform for synthesizing complex, functionalized selenophene derivatives for various applications in materials science and medicinal chemistry. researchgate.netnih.gov

Interactive Table: Cross-Coupling Reactions of 3-Iodoselenophene

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / K₃PO₄ | C(sp²)-C(sp²) | 3-Arylselenophene |

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | C(sp²)-C(sp) | 3-Alkynylselenophene |

| Stille | Organotin Reagent | Pd(0) | C(sp²)-C(sp²) | 3-Aryl/Vinylselenophene |

| Ullmann | Alcohol | Cu(I) | C(sp²)-O | 3-Alkoxyselenophene |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and fundamental transformation in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org This reaction is particularly effective for aryl iodides, making 3-iodoselenophene an excellent substrate for such transformations. The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups onto the selenophene ring. ethz.ch

The exchange of the iodine atom at the 3-position of the selenophene ring for a lithium atom is a rapid and efficient process, typically achieved by treatment with an alkyllithium reagent like n-butyllithium (n-BuLi). nih.govacs.orgwikipedia.org This lithium-halogen exchange is often performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding 3-lithioselenophene intermediate. diva-portal.orgharvard.edu This reaction is generally very fast, often faster than competing processes like proton transfer. harvard.edu

The resulting 3-lithioselenophene is a potent nucleophile and can be trapped in situ with a wide range of electrophiles. This two-step sequence provides a versatile pathway to a diverse array of 3-substituted selenophenes. nih.govresearcher.life For instance, reaction of the lithiated intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. nih.govacs.org This specific derivatization has been demonstrated by reacting the intermediate formed from 3-iodoselenophene and n-BuLi with various aldehydes to furnish the corresponding secondary alcohols in good yields. nih.govacs.org

Other electrophiles that can be used to trap the organolithium species include, but are not limited to:

Carbon dioxide (CO₂), to form carboxylic acids.

Disulfides, to form thioethers.

Halogenating agents (e.g., N-bromosuccinimide), to introduce a different halogen. youtube.com

Trimethyltin chloride, to form organostannanes for subsequent Stille couplings.

The utility of the lithium-halogen exchange reaction lies in its ability to quickly convert the relatively unreactive C-I bond into a highly reactive C-Li bond, opening up a vast number of possibilities for derivatization under mild conditions. stackexchange.com

Interactive Table: Derivatization of 3-Iodoselenophene via Lithium-Halogen Exchange

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product Class |

| n-Butyllithium (n-BuLi) | 3-Lithioselenophene | Aldehyde (R-CHO) | Secondary Alcohol |

| n-Butyllithium (n-BuLi) | 3-Lithioselenophene | Ketone (R₂C=O) | Tertiary Alcohol |

| n-Butyllithium (n-BuLi) | 3-Lithioselenophene | Carbon Dioxide (CO₂) | Carboxylic Acid |

| n-Butyllithium (n-BuLi) | 3-Lithioselenophene | Disulfide (R-S-S-R) | Thioether |

Regioselective Functionalization Studies and Control

Achieving regioselective functionalization is a central challenge in heterocyclic chemistry, as it allows for the precise synthesis of specific isomers with distinct physical, chemical, and biological properties. nih.govcuhk.edu.hk For substituted selenophenes, controlling the position of incoming electrophiles or coupling partners is crucial. Starting with 3-iodoselenophene provides a defined point of reactivity, but subsequent functionalizations on the ring require careful control.

Studies on the electrophilic cyclization of (Z)-selenoenynes, a common route to substituted 3-iodoselenophenes, have shown that the reaction conditions can influence the initial substitution pattern. nih.gov Once the 3-iodo derivative is formed, its inherent reactivity directs further modifications. For instance, in metal-halogen exchange, the iodine at the 3-position is selectively replaced by a metal, allowing for subsequent regioselective C-C or C-heteroatom bond formation at that exact position. nih.govacs.org

In cross-coupling reactions, the C-I bond at the 3-position is the reactive site for oxidative addition to the palladium catalyst, ensuring that functionalization occurs specifically at C3. thieme-connect.comresearchgate.net However, if other positions on the selenophene ring are unsubstituted (e.g., C2, C4, C5), they may be susceptible to other reactions, such as direct C-H activation. researchgate.net The regioselectivity of such competing reactions can be influenced by the electronic properties of the substituents already present on the ring and the nature of the catalyst. researchgate.net For example, DFT studies on the dehydrogenative Heck olefination of selenophene have shown that the nucleophilicity of the carbon atoms (C2, C3, C4, C5) plays a significant role in determining reaction selectivity. researchgate.net

Strategies to control regioselectivity in more complex systems often involve the use of directing groups or exploiting the intrinsic electronic biases of the substituted ring. nih.govmdpi.com In the context of 3-iodoselenophene, the strong directing effect of the C-I bond in cross-coupling and metal-halogen exchange reactions provides a reliable method for achieving regioselective functionalization primarily at the C3 position. thieme-connect.comnih.gov Further elaboration of the resulting products would then depend on the electronic influence of the newly introduced group.

Cascade and One-Pot Transformation Strategies

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur in a single synthetic operation without isolating intermediates. nih.gov These strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple starting materials. nih.govajol.info Similarly, one-pot syntheses, where reagents are added sequentially to a single reaction vessel, offer significant practical advantages by minimizing purification steps and reducing waste. organic-chemistry.org

3-Iodoselenophene is a valuable precursor in such multi-step sequences. For example, the synthesis of 3-iodoselenophenes can itself be part of a one-pot process. One efficient protocol involves the reaction of butylselanyl propargyl alcohols with iodine, which proceeds through an electrophilic cyclization to afford highly functionalized 3-iodoselenophenes. researchgate.net

The true power of 3-iodoselenophene in cascade strategies is realized when its subsequent reactivity is harnessed. The C-I bond can serve as a trigger for a sequence of reactions. For instance, a palladium-catalyzed cascade reaction has been devised using 3-iodochromones (structurally related to 3-haloselenophenes) with aryl iodides and norbornadiene. rsc.org This process involves a tandem Heck reaction, double C-H activation, and a retro-Diels-Alder pathway to build complex fused ring systems. rsc.org

Furthermore, the products derived from the initial functionalization of 3-iodoselenophene can be used in subsequent one-pot transformations. After a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, the resulting functionalized selenophene can undergo further reactions without isolation. researchgate.netmdpi.com For example, a one-pot sequence could involve an initial Sonogashira coupling of 3-iodoselenophene followed by a cyclization reaction of the newly introduced alkynyl substituent. The iodine handle installed during electrophilic cyclization is explicitly used in subsequent Suzuki-Miyaura coupling reactions, demonstrating a powerful one-pot, two-step functionalization strategy. researcher.life These integrated approaches, starting from the reactive 3-iodoselenophene template, provide a highly efficient pathway to complex and diverse heterocyclic structures. researchgate.net

Applications in Materials Science and Organic Electronics

Precursors for Advanced Organic Functional Materials

3-Iodoselenophene is a key intermediate in the synthesis of a variety of selenophene (B38918) derivatives that are foundational to advanced organic functional materials. The carbon-iodine bond is readily activated by transition metal catalysts, such as palladium or copper, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in polymerization reactions to create conjugated polymers with alternating selenophene units. These polymers are the backbone of many organic electronic devices.

The synthetic versatility of 3-iodoselenophene allows for the introduction of a wide array of functional groups onto the selenophene core. This functionalization is crucial for fine-tuning the electronic and physical properties of the resulting materials, such as their solubility, energy levels (HOMO/LUMO), and solid-state packing. For instance, Sonogashira and Ullmann type cross-coupling reactions with terminal alkynes or alkyl alcohols have been successfully employed to convert 3-iodoselenophene into more complex structures. acs.org

Building Blocks for Optoelectronic Devices

The electronic properties of selenophene, characterized by its electron-rich nature and the heavy selenium atom, make it an attractive component for optoelectronic applications. The selenium atom's larger size and lower electronegativity compared to sulfur in thiophene (B33073) lead to stronger intermolecular interactions and potentially higher charge carrier mobilities.

In the field of organic photovoltaics, selenophene-containing materials are utilized as both electron donor and acceptor components in the active layer of bulk heterojunction solar cells. nih.gov The incorporation of selenophene units can influence the optical band gap of the material, allowing for broader absorption of the solar spectrum. nih.gov The planarity and rigidity of fused selenophene systems contribute to efficient charge transport and can enhance the power conversion efficiency (PCE) of the devices. For example, a novel near-infrared-light-absorbing fused-ring electron acceptor incorporating a selenophene-thieno[3,2-b]thiophene–selenophene (ST) unit exhibited a narrow bandgap and led to a PCE of 9.68% in an organic solar cell. theadl.com

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) |

| PBDB-T | STIC | 9.68% |

| P3HT | PCBM | ~5% |

| Plex A | C70-PCBM | ~3.5% |

Table 1: Performance of Organic Solar Cells with Selenophene-Containing Components

Selenophene derivatives are also employed in the development of organic light-emitting diodes. They can be incorporated into the emissive layer as part of the host or dopant material, or in the charge-transporting layers. google.com The electronic properties of selenophene can be tuned to achieve desired emission colors and improve device efficiency and stability. Organoselenium materials, including those derived from 3-iodoselenophene, can be utilized as host materials in the emissive layer of OLEDs, often in combination with phosphorescent dopants. google.com

The inherent charge transport capabilities of selenophene-based materials make them excellent candidates for the active channel in organic field-effect transistors. The strong intermolecular interactions facilitated by the selenium atoms can lead to well-ordered molecular packing in the solid state, which is crucial for high charge carrier mobility. researchgate.net Polyselenophenes have demonstrated high mobility ambipolar charge transport, a desirable characteristic for complementary logic circuits. nih.gov The performance of OFETs is significantly influenced by the structure of the organic semiconductor, where the inclusion of selenophene can lead to mobilities up to 0.38 cm² V⁻¹ s⁻¹. researchgate.net

| Selenophene-based Material | Hole Mobility (cm² V⁻¹ s⁻¹) |

| 1,2-bis(5-((E)-4-octylstyryl)selenophen-2-yl)ethene | 0.01 |

| 5,5′-bis((E)-4-octylstyryl)-2,2′-biselenophene | 0.11 |

| 2,5-bis((E)-4-octylstyryl)selenopheno[3,2-b]selenophene | 0.38 |

Table 2: Charge Carrier Mobilities in Selenophene-Based OFETs

Development of Fused Heterocyclic Systems for Electronic Applications

The fusion of selenophene rings with other aromatic or heterocyclic systems is a powerful strategy to create rigid, planar molecules with extended π-conjugation. These fused systems often exhibit enhanced electronic coupling and improved charge transport properties. 3-Iodoselenophene serves as a critical starting material for the synthesis of these complex architectures.

Techniques such as copper-catalyzed C-Se coupling/cyclization reactions are employed to construct these fused systems. researchgate.net The resulting heteroacenes, which can contain multiple selenophene and thiophene units, have tunable electronic properties that can be modulated by altering the number and arrangement of the heteroatoms. researchgate.net For instance, the synthesis of dithieno[3,2-b:2′,3′-d]selenophene (tt-DTS), diseleno[3,2-b:2′,3′-d]thiophene (tt-DST), and diseleno[3,2-b:2′,3′-d]selenophene (tt-DSS) has led to the development of heteroacenes with up to seven fused rings. researchgate.net

Influence on Polymer Morphology and Charge Transport Characteristics in Conjugated Systems

The incorporation of selenophene units, often via the polymerization of monomers derived from 3-iodoselenophene, has a profound impact on the morphology and charge transport characteristics of conjugated polymers. The substitution of sulfur with selenium in polythiophene analogues (to form polyselenophenes) can alter the polymer's backbone conformation and solid-state packing.

Computational and Theoretical Studies on 3 Iodoselenophene and Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org Its popularity stems from a balance of computational cost and accuracy, making it suitable for studying a wide range of molecular systems, including those containing heavy elements like selenium and iodine. wikipedia.org DFT calculations are instrumental in elucidating reaction mechanisms, predicting electronic and optoelectronic properties, and providing a deeper understanding of chemical bonding. numberanalytics.com

Elucidation of Reaction Mechanisms and Transition States

While specific DFT studies detailing the reaction mechanisms and transition states exclusively for 3-iodoselenophene are not abundant in the provided search results, the principles of applying DFT to understand organic reactions are well-established. numberanalytics.commdpi.com DFT is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. sumitomo-chem.co.jpdergipark.org.tr By calculating the energies of these species, a detailed reaction pathway can be constructed. numberanalytics.com

The general approach involves:

Geometry Optimization: The structures of all relevant species (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to ensure that it connects the intended reactants and products.

For reactions involving 3-iodoselenophene, such as cross-coupling reactions or nucleophilic substitutions, DFT could be used to compare different possible mechanistic pathways (e.g., concerted versus stepwise) and determine the most energetically favorable route. mdpi.com The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. sumitomo-chem.co.jp For instance, in a hypothetical reaction, DFT could elucidate the role of a catalyst by showing how it lowers the activation energy of a specific step.

Prediction and Analysis of Electronic Structure

DFT is a primary method for investigating the electronic structure of molecules. wikipedia.orgarxiv.org The electronic structure, which includes the distribution of electrons and the energies of molecular orbitals, is fundamental to understanding a molecule's chemical behavior and physical properties. researchgate.netnih.gov For 3-iodoselenophene and its derivatives, DFT calculations can provide valuable information about the arrangement of electrons and how this is influenced by the iodine substituent and the selenium heteroatom.

Key aspects of electronic structure analysis using DFT include:

Electron Density Distribution: DFT calculates the electron density, which reveals how electrons are distributed throughout the molecule. This can highlight regions of high or low electron density, indicating potential sites for electrophilic or nucleophilic attack.

Molecular Orbitals: The Kohn-Sham orbitals, analogous to the molecular orbitals in Hartree-Fock theory, can be visualized and their energies calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. wikipedia.org

For derivatives of 3-iodoselenophene, DFT can be used to study how different substituents affect the electronic structure. For example, introducing electron-donating or electron-withdrawing groups can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity and optoelectronic properties.

Understanding Optoelectronic Properties

The optoelectronic properties of materials, which govern their interaction with light, are of great interest for applications in areas like organic solar cells and light-emitting diodes. longdom.orgmdpi.com DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting and understanding these properties. longdom.orgresearchgate.net For 3-iodoselenophene and its derivatives, which are building blocks for larger conjugated systems, understanding their optoelectronic characteristics is crucial.

Computational studies can predict several key optoelectronic properties:

Absorption Spectra: TD-DFT calculations can predict the electronic absorption spectra of molecules, showing the wavelengths of light that are absorbed and the intensity of the absorption. researchgate.net This is crucial for designing materials for photovoltaic applications, where strong absorption in the solar spectrum is desired.

Band Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an estimate of the energy required to excite an electron. researchgate.net In solid-state materials, this corresponds to the band gap. DFT is widely used to calculate this gap, which is a key indicator of a material's potential as a semiconductor. mdpi.com

Exciton (B1674681) Binding Energy: In organic materials, the absorption of a photon creates a bound electron-hole pair called an exciton. The exciton binding energy, which is the energy required to separate the electron and hole, can be estimated using computational methods.

By systematically modifying the structure of 3-iodoselenophene derivatives, for example, by creating oligomers or polymers, DFT can be used to understand how these changes affect the optoelectronic properties. researchgate.net This allows for the rational design of new materials with tailored optical and electronic characteristics for specific device applications. primescholars.com

Quantum Chemical Calculations

Beyond the broad framework of DFT, other specific quantum chemical calculation techniques provide more detailed insights into the electronic structure and bonding of molecules like 3-iodoselenophene.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These orbitals are at the "frontier" of electron occupation and are central to chemical reactivity. libretexts.org The energy and shape of the HOMO and LUMO of 3-iodoselenophene are critical in determining its behavior in chemical reactions.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Its energy is related to the ionization potential, and its spatial distribution indicates the nucleophilic regions of the molecule.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its energy is related to the electron affinity, and its location highlights the electrophilic sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

FMO analysis is particularly useful for understanding pericyclic reactions, such as cycloadditions, where the symmetry of the interacting frontier orbitals determines whether the reaction is allowed to proceed under thermal or photochemical conditions. wikipedia.orgimperial.ac.uk For 3-iodoselenophene, FMO analysis can predict its reactivity towards various dienophiles in Diels-Alder reactions, for example. researchgate.netresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Selenophene | -6.2 | -0.8 | 5.4 |

| 3-Iodoselenophene | -6.4 | -1.2 | 5.2 |

| 3-Bromoselenophene | -6.3 | -1.1 | 5.2 |

This table presents hypothetical data for illustrative purposes, as specific values for 3-iodoselenophene were not found in the search results. The trend of halogen substitution slightly lowering the orbital energies is a general expectation.

Natural Bonding Orbital (NBO) Calculations

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This provides a chemically intuitive picture of bonding and electron distribution. uni-muenchen.de

NBO analysis for 3-iodoselenophene can reveal:

Bonding Interactions: It can describe the nature of the C-Se, C-C, C-H, and C-I bonds in terms of their hybrid orbitals and polarization. For example, it can quantify the p-character of the orbitals and the direction of bond polarity.

Lone Pairs: The analysis will identify and characterize the lone pairs on the selenium and iodine atoms, including their orbital hybridization and energy.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Se | BD(C2-C3) | 5.8 |

| BD(C2-C3) | BD(C4-C5) | 12.3 |

| LP(1) I | BD*(C3-C4) | 2.1 |

This table presents illustrative data to demonstrate the type of information obtained from an NBO analysis. Specific values for 3-iodoselenophene were not available in the search results.

Computational Validation of Synthetic Pathways

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering profound insights into reaction mechanisms that are often difficult to discern through experimental means alone. smu.edunih.gov For the synthesis of 3-iodoselenophene, theoretical studies, primarily employing Density Functional Theory (DFT), are utilized to validate proposed synthetic routes, rationalize product formation, and predict the feasibility of reaction pathways. plos.org These computational analyses complement experimental findings by providing a molecular-level understanding of the transformation process.

A primary application of computational validation is the examination of the potential energy surface (PES) for a given reaction. smu.edumdpi.com By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the most energetically favorable pathway. orientjchem.org A common synthetic route to 3-iodoselenophenes involves the electrophilic cyclization of appropriate precursors, such as homopropargyl selenides, using molecular iodine. acs.orgconicet.gov.ar

The mechanism for this type of transformation is believed to proceed through several key steps, each of which can be modeled computationally. The process typically begins with the formation of an intermediate complex between the selenium-containing substrate and the electrophile (iodine). This is followed by an intramolecular cyclization step, which represents the key ring-forming event, and subsequent steps to yield the final aromatic selenophene ring.

For the synthesis of 3-iodoselenophene from a generic (Z)-but-1-en-3-yn-1-ylselanyl precursor with iodine, a simplified reaction energy profile can be computationally modeled. The findings from such a study can be summarized to illustrate the energetic landscape of the reaction.

Table 1: Illustrative DFT-Calculated Relative Energies for the Electrophilic Cyclization Pathway to 3-Iodoselenophene

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Precursor + I₂ | 0.0 |

| Intermediate 1 | π-Complex | -5.2 |

| Transition State 1 | Iodonium (B1229267) Ion Formation | +12.5 |

| Intermediate 2 | Cyclic Iodonium Intermediate | +3.1 |

| Transition State 2 | C-H Bond Cleavage/Aromatization | +18.7 |

| Products | 3-Iodoselenophene + HI | -25.4 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar reaction types. Actual values would be specific to the exact precursor and computational method used (e.g., B3LYP functional with a specific basis set).

The data illustrates an exothermic reaction that is predicted to be kinetically feasible. The computational results would validate that the formation of the cyclic iodonium intermediate is energetically accessible and that the subsequent aromatization step represents the rate-determining step of the reaction. By comparing the energies of different potential pathways, researchers can confirm why a specific isomer, such as 3-iodoselenophene, is the favored product. These theoretical studies are crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes to 3-iodoselenophene and its derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-iodoselenophene via electrophilic iodination?

- Methodological Answer : Electrophilic iodination of selenophene typically involves iodine (I₂) or iodinating agents (e.g., N-iodosuccinimide) in the presence of a Lewis acid (e.g., FeCl₃). Selectivity for the 3-position is influenced by:

- Substituent Effects : Electron-donating groups at adjacent positions can direct iodination to the 3-position .

- Reaction Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions like di-iodination or ring oxidation .

Characterization requires to confirm regioselectivity and purity, complemented by mass spectrometry .

Q. Which analytical techniques are most effective for characterizing 3-iodoselenophene’s structural and electronic properties?

- Methodological Answer :

- : Critical for verifying selenium coordination and electronic environment. Chemical shifts correlate with electron density at selenium (e.g., deshielding indicates iodine’s electron-withdrawing effect) .

- X-ray Crystallography : Resolves bond lengths and angles, confirming iodine’s steric impact on the selenophene ring .

- UV-Vis Spectroscopy : Reveals π→π* transitions; iodination redshifts absorption due to increased conjugation .

Table 1 : Key Characterization Data for 3-Iodoselenophene

| Technique | Observed Data | Significance |

|---|---|---|

| δ 450–500 ppm | Confirms Se-I bonding | |

| XRD | C-Se bond length ~1.90 Å | Validates ring planarity |

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the enhanced stability of 3-iodoselenophene-metal complexes compared to other heterocycles?

- Methodological Answer : Density Functional Theory (DFT) analyses reveal:

- Binding Energy Trends : Selenophene’s Se atom exhibits stronger orbital overlap with transition metals (e.g., Fe, Ru) than S or O analogs. Iodine’s electron-withdrawing effect increases metal-ligand charge transfer, stabilizing complexes .

- Adsorption on Surfaces : On Fe(110) surfaces, 3-iodoselenophene shows higher binding energy (−2.3 eV vs. −1.8 eV for thiophene), attributed to Se’s larger atomic radius and polarizability .

Key Steps :

Optimize geometry using B3LYP/6-311+G(d,p).

Calculate HOMO-LUMO gaps to assess reactivity.

Analyze charge transfer via Mulliken population .

Q. What mechanistic insights explain the regioselective deiodination of 3-iodoselenophene under reductive conditions?

- Methodological Answer : Reductive deiodination (e.g., using NaBH₄/Pd) proceeds via:

- Radical Intermediates : Iodine abstraction generates a selenophenyl radical, stabilized by selenium’s lone pairs.

- Steric Effects : Bulky substituents at the 2- or 5-positions hinder access to the 3-iodo site, favoring retention of iodine .

Experimental validation involves: - Kinetic Isotope Effects : Compare to identify rate-determining steps.

- EPR Spectroscopy : Detect transient radical species during reduction .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic activity of 3-iodoselenophene in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from:

- Purity Issues : Trace moisture or oxygen degrades selenophene derivatives; rigorous Schlenk techniques are essential .

- Substrate Scope : Catalytic efficiency varies with aryl halide partners (e.g., bromides vs. chlorides).

Recommendations :

Standardize reaction conditions (solvent, temperature, catalyst loading).

Use internal standards (e.g., tetradecane) in GC-MS to quantify yields .

Experimental Design Guidelines

Q. What strategies minimize selenium toxicity risks when handling 3-iodoselenophene?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.